molecular formula C16H21NO3 B13731032 Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- CAS No. 42018-28-0

Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl-

Cat. No.: B13731032
CAS No.: 42018-28-0
M. Wt: 275.34 g/mol
InChI Key: ODJQAYIYMQYECH-UHFFFAOYSA-N
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Description

Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamide group attached to a phenoxy ring, which is further substituted with an acetyl group and a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- typically involves the alkylation of 4-hydroxyacetophenone with a suitable chloroacetamide derivative in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenoxy ring.

Scientific Research Applications

Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Acetylphenoxy)-N,N-dimethylacetamide
  • 2-(4-Acetylphenoxy)-N-methylacetamide
  • 2-(4-Acetylphenoxy)-N-isopropylacetamide

Uniqueness

Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .

Properties

CAS No.

42018-28-0

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

2-(4-acetylphenoxy)-N-cyclohexylacetamide

InChI

InChI=1S/C16H21NO3/c1-12(18)13-7-9-15(10-8-13)20-11-16(19)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,19)

InChI Key

ODJQAYIYMQYECH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2

Origin of Product

United States

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